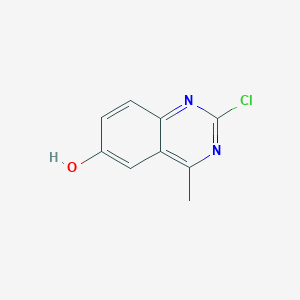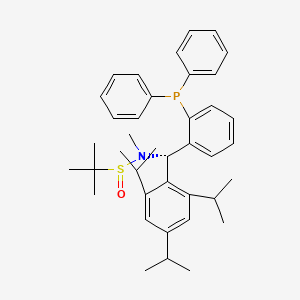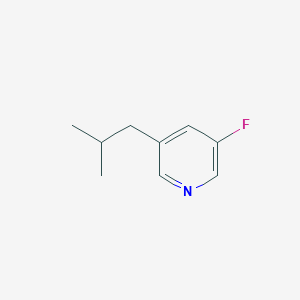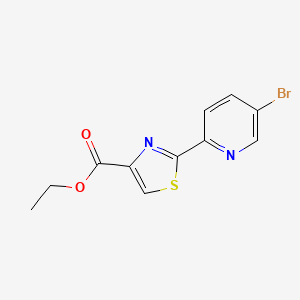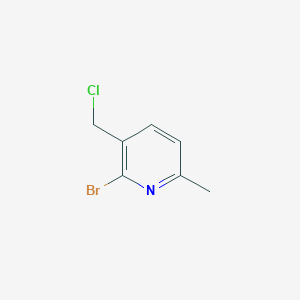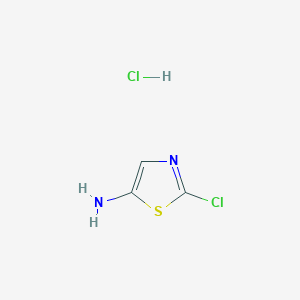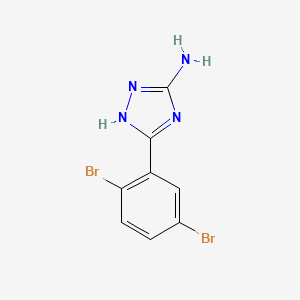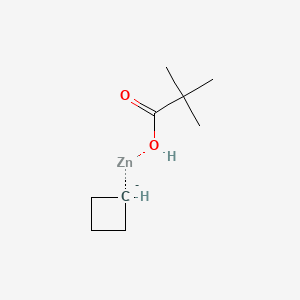
Cyclobutyl(pivaloyloxy)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of cyclobutylmagnesium bromide:
- Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
-
Formation of this compound:
- Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
- Reaction conditions: Inert atmosphere, low temperature (0-5°C).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.
Reduction: It can be reduced to form cyclobutyl hydrocarbons.
Substitution: The pivaloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.
Major Products:
Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.
Reduction: Cyclobutyl hydrocarbons.
Substitution: Cyclobutyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.
Comparación Con Compuestos Similares
Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.
Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.
Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.
Propiedades
Fórmula molecular |
C9H17O2Zn- |
|---|---|
Peso molecular |
222.6 g/mol |
Nombre IUPAC |
cyclobutane;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1; |
Clave InChI |
AFUHRDQWILKDGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/no-structure.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
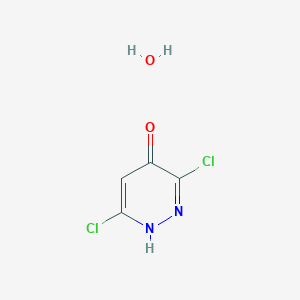
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
